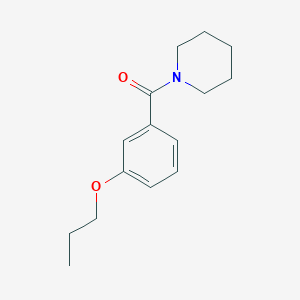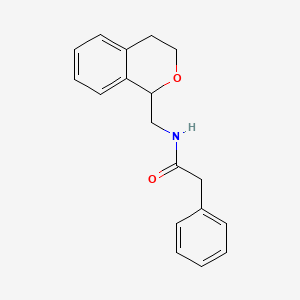![molecular formula C25H27N3O2 B5104838 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. This compound is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
作用机制
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide selectively inhibits PDE4D, which is highly expressed in the brain and plays a critical role in the regulation of cAMP signaling. By inhibiting PDE4D, 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide increases the levels of cAMP in the brain, which in turn activates the protein kinase A (PKA) signaling pathway. This leads to the activation of downstream targets such as BDNF, which is involved in the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in the brain. In addition to its ability to increase BDNF levels, 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide also enhances the activity of the NMDA receptor, a key player in synaptic plasticity and memory formation. 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has also been shown to reduce the levels of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide is its selectivity for PDE4D, which reduces the risk of off-target effects. 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide also has good bioavailability and can cross the blood-brain barrier, which is essential for its efficacy in treating cognitive disorders. However, like all drugs, 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has some limitations. One of the main limitations is its potential for side effects, particularly gastrointestinal disturbances, which have been observed in some clinical trials.
未来方向
There are several future directions for the development of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide and related compounds. One area of research is the optimization of the pharmacokinetic properties of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide to improve its efficacy and reduce the risk of side effects. Another area of research is the identification of biomarkers that can be used to monitor the response to treatment with 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide in patients with cognitive disorders.
合成方法
The synthesis of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved by a cyclization reaction of an intermediate compound. The final product is obtained in high yield and purity through a series of purification steps.
科学研究应用
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving memory and cognitive function. In a recent study, 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide was found to enhance the production of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons in the brain.
属性
IUPAC Name |
4-(1-benzylpiperidin-4-yl)oxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-25(27-18-22-8-4-5-15-26-22)21-9-11-23(12-10-21)30-24-13-16-28(17-14-24)19-20-6-2-1-3-7-20/h1-12,15,24H,13-14,16-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGISLVGCPJVFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5104770.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)

![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)
![N-(3-methylphenyl)-2-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5104802.png)

![3-(3-methylphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104811.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5104815.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B5104816.png)
![3-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5104820.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5104826.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5104833.png)